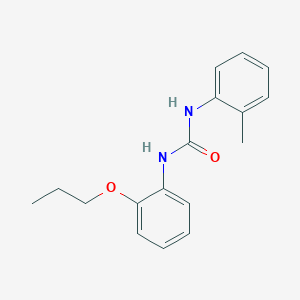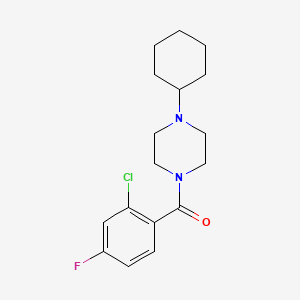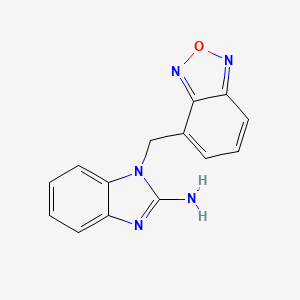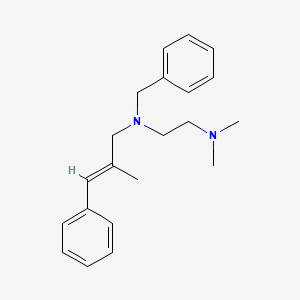
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea, also known as MPPU, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and addiction. In
Mécanisme D'action
MPU acts as a selective antagonist of the mGluR5 receptor, which is a type of glutamate receptor found in the central nervous system. By blocking the activity of these receptors, MPU can modulate the release of neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MPU has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation of neurotransmitter release can lead to its therapeutic effects, such as reducing anxiety-like behaviors, reducing drug-seeking behavior, and improving mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPU in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using MPU is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for research on MPU. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of MPU in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research to develop more potent and selective mGluR5 antagonists that may have improved therapeutic potential.
Conclusion:
In conclusion, MPU is a selective antagonist of the mGluR5 receptor that has shown promise in treating various neurological disorders. Its mechanism of action involves modulating neurotransmitter release, leading to its therapeutic effects. While there are limitations to using MPU in lab experiments, there are several future directions for research that may lead to improved therapeutic potential.
Méthodes De Synthèse
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea can be synthesized using a multi-step process that involves the reaction of 2-methylphenyl isocyanate with 2-propoxyaniline. The resulting product is then purified through recrystallization to obtain high purity MPU. This synthesis method has been optimized to produce high yields of MPU with minimal impurities.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that MPU can reduce anxiety-like behaviors in animal models, suggesting that it may be useful in treating anxiety disorders. Additionally, MPU has been shown to reduce the reinforcing effects of drugs of abuse, indicating its potential use in treating addiction. Furthermore, MPU has been shown to have antidepressant-like effects in animal models, suggesting its potential use in treating depression.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(2-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-12-21-16-11-7-6-10-15(16)19-17(20)18-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAQCMWETPBATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)


![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)

![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)
![1-(4-chlorophenyl)-2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethanol](/img/structure/B5361181.png)
![1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361190.png)
![N-[3-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5361193.png)
![4-methoxy-3-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5361195.png)